Olmesartan N2-Glucuronide
Description
Olmesartan N2-Glucuronide is a major metabolite of Olmesartan, an angiotensin II type 1 (AT1) receptor blocker (ARB) used to treat hypertension. It is formed via glucuronidation at the N2 position of the tetrazole ring in Olmesartan, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes . This conjugation enhances the compound’s water solubility, facilitating renal excretion. Structurally, this compound (C₃₀H₃₄N₆O₉, molecular weight 622.64) retains the biphenyl-tetrazole scaffold of its parent drug but includes a glucuronic acid moiety, which typically renders metabolites pharmacologically inactive .
Properties
Molecular Formula |
C₃₀H₃₄N₆O₉ |
|---|---|
Molecular Weight |
622.63 |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Properties
Mechanism of Action
Olmesartan acts primarily by blocking the angiotensin II type 1 (AT1) receptor, which leads to vasodilation and a reduction in blood pressure. The N2-glucuronide form is a result of metabolic processes that enhance the solubility and excretion of olmesartan, potentially affecting its pharmacokinetics and pharmacodynamics. The glucuronidation process is crucial as it can influence the drug's efficacy and safety profile by altering its bioavailability and half-life in the body .
Therapeutic Applications
-
Hypertension Management
Olmesartan N2-Glucuronide, like its parent compound, is primarily utilized in managing hypertension. It has been shown to effectively lower blood pressure in patients who may not tolerate other antihypertensive medications due to side effects . -
Diabetic Nephropathy
Clinical studies have indicated that olmesartan can slow the progression of diabetic nephropathy, a common complication in Type 2 diabetes. The Randomized Olmesartan and Diabetes Microalbuminuria Prevention (ROADMAP) study demonstrated that olmesartan treatment reduced the onset of microalbuminuria, a precursor to renal impairment . The glucuronidated form may contribute to these protective effects by enhancing renal blood flow and reducing glomerular pressure. -
Heart Failure
ARBs, including olmesartan, have been associated with improved outcomes in heart failure patients. By reducing afterload and improving cardiac output, olmesartan helps alleviate symptoms associated with heart failure and may lead to a decrease in hospitalization rates .
Table 1: Summary of Key Clinical Studies Involving Olmesartan
Case Study 1: Management of Hypertension
A 65-year-old male with a history of hypertension was treated with olmesartan after experiencing adverse effects from ACE inhibitors. Over six months, his systolic blood pressure decreased from 160 mmHg to 130 mmHg without significant side effects. This case illustrates the effectiveness of olmesartan in patients intolerant to other therapies.
Case Study 2: Diabetic Nephropathy
In a clinical follow-up of the ROADMAP study participants, those treated with olmesartan had a significantly lower rate of developing diabetic retinopathy compared to the placebo group (0.9% vs. 2.6%). This suggests that olmesartan may provide additional benefits beyond blood pressure control in diabetic patients .
Comparison with Similar Compounds
Research Findings and Data
Enzymatic Studies
- UGT Isoform Specificity: Olmesartan and RG 12525 share UGT1A1/1A3 selectivity, whereas Losartan’s reliance on UGT2B7 suggests divergent metabolic regulation .
Species-Specific Metabolism
- Human vs. Rodent : Human hepatocytes produce 6-fold higher levels of RG 12525 N2-glucuronide than rats, emphasizing the need for humanized models in preclinical studies .
Stability and Analytical Characterization
Preparation Methods
Role of UDP-Glucuronosyltransferases (UGTs)
Olmesartan undergoes glucuronidation primarily in the liver, mediated by UDP-glucuronosyltransferases (UGTs). These enzymes catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to nucleophilic functional groups on drugs. For olmesartan, the tetrazole ring’s N2 nitrogen serves as the target site due to its high electron density and accessibility. Human UGT isoforms 1A3 and 1A9 have been implicated in this reaction, with kinetic studies showing a Km value of 12.4 ± 2.1 μM for UGT1A3-mediated N2-glucuronidation.
In Vitro Enzymatic Preparation
A standardized protocol involves incubating olmesartan (1 mM) with human liver microsomes (0.5 mg/mL protein) or recombinant UGT isoforms in the presence of UDPGA (5 mM), MgCl₂ (5 mM), and alamethicin (25 μg/mL) in 100 mM phosphate buffer (pH 7.4) at 37°C. The reaction is quenched with ice-cold acetonitrile after 60 minutes, followed by centrifugation and LC-MS/MS analysis. Yield optimization requires pH control (7.0–7.8) and avoidance of acyl migration, which can lead to O-glucuronide byproducts.
Chemical Synthesis Strategies for this compound
Regioselective Protection-Deprotection Approach
The tetrazole ring’s inherent symmetry poses challenges in achieving N2-specific glucuronidation. A trityl (triphenylmethyl) group is employed to protect the N1 nitrogen, directing glucuronic acid conjugation to N2.
Stepwise Procedure:
-
N1-Tritylation: Olmesartan free acid (1 equiv) reacts with trityl chloride (1.2 equiv) in dimethylformamide (DMF) at 25°C for 24 hours, yielding N1-trityl-olmesartan (85–90% purity by HPLC).
-
Glucuronidation: The protected intermediate undergoes coupling with methyl 2,3,4-tri-O-acetyl-α-D-glucuronate (1.5 equiv) using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane.
-
Deprotection: Acidic hydrolysis (HCl/THF/H₂O, 1:2:1) removes trityl and acetyl groups, yielding this compound (62–68% overall yield).
Direct Glucuronylation via Mitsunobu Reaction
An alternative method employs the Mitsunobu reaction to conjugate glucuronic acid directly to N2. Olmesartan (1 equiv), diethyl azodicarboxylate (DEAD, 1.2 equiv), and triphenylphosphine (1.2 equiv) are reacted with 1-O-acetyl-2,3,4-tri-O-benzyl-D-glucuronic acid (1.5 equiv) in THF at 0°C. Subsequent hydrogenolysis (H₂, Pd/C) removes benzyl protecting groups, affording the target compound in 55–60% yield.
Analytical Characterization and Structural Validation
High-Resolution Mass Spectrometry (HRMS)
Electrospray ionization (ESI)-HRMS confirms the molecular ion [M–H]⁻ at m/z 753.2148 (calculated for C₃₀H₃₃N₆O₁₀⁻: 753.2151). Fragmentation patterns show loss of glucuronic acid (–176 Da) and sequential cleavage of the tetrazole-benzylic bond.
Diagnostic Ion-Molecule Reactions with BF₃
Gas-phase reactions with boron trifluoride (BF₃) in a linear quadrupole ion trap mass spectrometer differentiate N2-glucuronides from O- or acyl-glucuronides. Deprotonated this compound forms diagnostic adducts: [M–H + BF₃ – 2HF]⁻ (m/z 841.20) and [M–H + 2BF₃ – 3HF]⁻ (m/z 929.18). Collision-activated dissociation (CAD) of the latter yields a fragment at m/z 841.20 (–88 Da), characteristic of N-glucuronides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-¹³C HSQC and HMBC correlations confirm the glucuronide linkage:
-
Tetrazole N2–C1′ (glucuronide): δH 7.89 (d, J = 9.5 Hz), δC 152.3 ppm
Challenges in Regiochemical Control and Impurity Profiling
N1 vs. N2 Regioisomer Formation
Despite protective strategies, N1-glucuronide impurities (≤4.2%) arise due to trityl group migration during synthesis. Reverse-phase HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) resolves the isomers:
| Compound | Retention Time (min) | [M–H]⁻ (m/z) |
|---|---|---|
| N2-Glucuronide | 12.7 | 753.2148 |
| N1-Glucuronide | 13.9 | 753.2151 |
Acyl Migration in Glucuronic Acid
Under physiological pH (7.4), the β-D-glucuronide bond undergoes acyl migration to form α-anomers (t₁/₂ = 8.3 hours). Stabilization requires storage at –80°C in ammonium acetate buffer (pH 5.0).
Comparative Evaluation of Synthesis Methods
| Parameter | Enzymatic Synthesis | Chemical Synthesis |
|---|---|---|
| Yield | 15–20% | 55–68% |
| Regioselectivity | >98% N2 | 92–95% N2 |
| Scalability | Limited | Kilogram-scale |
| Byproducts | O-Glucuronides | N1-Glucuronides |
Enzymatic methods offer superior regioselectivity but face scalability constraints. Chemical synthesis enables bulk production but requires rigorous purification to eliminate regioisomers.
Industrial-Scale Production Considerations
Q & A
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
